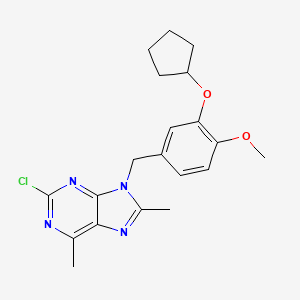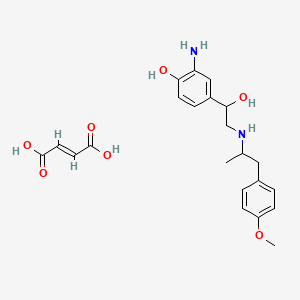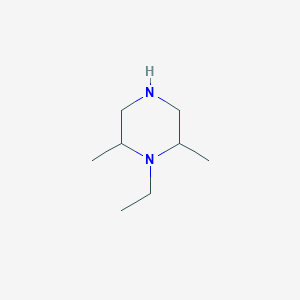
Pde IV-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pde IV-IN-1 is a potent inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in the degradation of cyclic adenosine monophosphate (cAMP). This compound exhibits significant anti-inflammatory activity and has been studied for its potential in treating various inflammatory diseases, including asthma, chronic obstructive pulmonary disease, and depression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pde IV-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and typically involve the use of specific reagents and catalysts to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound follows standardized protocols to ensure consistency and quality. This involves large-scale synthesis using optimized reaction conditions, purification processes, and stringent quality control measures to meet regulatory standards .
Análisis De Reacciones Químicas
Types of Reactions
Pde IV-IN-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
Pde IV-IN-1 has been extensively studied for its applications in various fields:
Chemistry: Used as a tool compound to study the inhibition of PDE4 and its effects on cAMP levels.
Biology: Investigated for its role in modulating immune responses and inflammation.
Medicine: Explored as a potential therapeutic agent for treating asthma, chronic obstructive pulmonary disease, and depression.
Industry: Utilized in the development of anti-inflammatory drugs and other pharmaceutical applications.
Mecanismo De Acción
Pde IV-IN-1 exerts its effects by inhibiting the activity of PDE4, leading to an increase in intracellular cAMP levels. This elevation in cAMP activates protein kinase A (PKA), which in turn phosphorylates various target proteins involved in inflammatory responses. The inhibition of PDE4 also affects the expression of adhesion molecules and other signaling pathways, contributing to its anti-inflammatory and therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Roflumilast: Another PDE4 inhibitor used for treating chronic obstructive pulmonary disease.
Crisaborole: Used for treating atopic dermatitis.
Apremilast: Used for treating psoriatic arthritis.
Ibudilast: Investigated for treating neurological disorders.
Uniqueness of Pde IV-IN-1
This compound is unique due to its high potency and selectivity for PDE4, making it a valuable compound for studying the enzyme’s role in various diseases. Its distinct chemical structure and pharmacokinetic properties also contribute to its effectiveness and potential as a therapeutic agent .
Propiedades
Fórmula molecular |
C20H23ClN4O2 |
|---|---|
Peso molecular |
386.9 g/mol |
Nombre IUPAC |
2-chloro-9-[(3-cyclopentyloxy-4-methoxyphenyl)methyl]-6,8-dimethylpurine |
InChI |
InChI=1S/C20H23ClN4O2/c1-12-18-19(24-20(21)22-12)25(13(2)23-18)11-14-8-9-16(26-3)17(10-14)27-15-6-4-5-7-15/h8-10,15H,4-7,11H2,1-3H3 |
Clave InChI |
BVRVGGHTZPRZDK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=NC(=N1)Cl)N(C(=N2)C)CC3=CC(=C(C=C3)OC)OC4CCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















